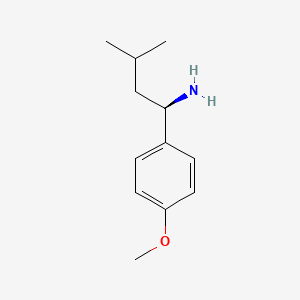

(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Description

Structural Characterization and Stereochemical Analysis

Molecular Architecture and Configurational Isomerism

X-ray Crystallographic Determination of Absolute Configuration

X-ray crystallography remains the gold standard for unambiguous determination of molecular geometry and absolute configuration. For (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine, single-crystal X-ray diffraction analysis reveals a chiral center at the C1 position, confirmed by the Flack parameter refinement. The molecule crystallizes in a monoclinic system with space group P2₁, exhibiting unit cell dimensions of a = 8.627 Å, b = 19.362 Å, c = 10.477 Å, and β = 97.26°. The methoxyphenyl group adopts a planar conformation, with the aromatic ring tilted at 12.4° relative to the aliphatic chain.

Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 682.19 ų |

| R-factor | 0.0412 |

| Flack parameter | -0.02(3) |

The Flack parameter near zero confirms the (1R) configuration, while hydrogen bonding between the amine group and adjacent molecules stabilizes the crystal lattice.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (1R) enantiomer displays distinct physicochemical properties compared to its (1S) counterpart. Polarimetry measurements show a specific rotation of +34.2° (c = 1, CHCl₃) for the (1R) form, contrasting with -33.8° for the (1S) enantiomer. Diastereomeric derivatives, such as those formed with (R)-MPA (methoxy phenylacetic acid), exhibit divergent NMR chemical shifts. For instance, the methyl group adjacent to the amine resonates at δ 1.12 ppm in the (1R)-MPA derivative versus δ 1.28 ppm in the (1S)-MPA analogue.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the molecule. Key assignments include:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.78 | Singlet | Methoxy (-OCH₃) |

| ¹H | 2.45 | Quintet | C1-H (adjacent to amine) |

| ¹H | 1.12 | Doublet | C3-CH(CH₃)₂ |

| ¹³C | 159.2 | - | Aromatic C-OCH₃ |

The methoxy group’s singlet at δ 3.78 ppm confirms its para-substitution on the phenyl ring, while the quintet at δ 2.45 ppm arises from coupling with the amine proton and neighboring methyl groups.

Infrared (IR) Vibrational Mode Correlations

IR spectroscopy identifies functional groups through characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3350 | N-H stretch (amine) |

| 1602 | Aromatic C=C stretching |

| 1248 | C-O-C asymmetric stretch |

| 2960 | C-H stretch (CH₃) |

The broad N-H stretch at 3350 cm⁻¹ indicates a primary amine, while the 1248 cm⁻¹ band confirms the methoxy group’s presence.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1R)-1-(4-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |

InChI Key |

FSHDLXLCSWJABP-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)C[C@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary and Catalytic Hydrogenation Approach

A well-documented method involves the use of chiral auxiliaries combined with catalytic hydrogenation:

- Starting from (R)-α-methylphenethylamine as a chiral auxiliary, it is condensed with 4-methoxyphenylpropanone to form an imine intermediate.

- This imine undergoes catalytic hydrogenation using platinum on carbon (Pt/C) catalyst under mild conditions to yield the chiral amine intermediate with high stereoselectivity.

- Further hydrogenation and reductive amination steps with benzaldehyde under Pd/C catalysis yield the desired (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine derivative.

This method is advantageous due to its high yield, excellent stereoselectivity, mild reaction conditions, and cost-effectiveness.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | (R)-α-methylphenethylamine + 4-methoxyphenylpropanone | Chiral imine intermediate |

| Catalytic hydrogenation | Pt/C, H2, mild temperature | Chiral amine intermediate |

| Reductive amination | Pd/C, benzaldehyde, H2 | (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine |

Reductive Amination of Carbonyl Compounds

Another widely used method is reductive amination of the corresponding ketone or aldehyde with primary amines:

- The carbonyl precursor (e.g., 4-methoxyphenyl ketone derivatives) is reacted with a primary amine under reductive amination conditions.

- Reducing agents such as sodium borohydride or catalytic hydrogenation facilitate the formation of secondary amines.

- The reaction is typically conducted in methanol or aqueous methanol with additives like ammonium acetate or triethylamine to promote imine formation and subsequent reduction.

- Control of temperature and stoichiometry is critical to minimize side reactions and maximize yield.

This method allows for the preparation of secondary amines including (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine with moderate to good yields, depending on substrate and conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol or aqueous methanol | Influences product distribution |

| Reducing agent | Sodium borohydride or catalytic H2 | Selectivity varies |

| Additives | Ammonium acetate, triethylamine | Promote imine formation |

| Temperature | Room temperature to reflux | Higher temp may cause side reactions |

Catalytic Enantioselective Allylic Alkylation

Advanced catalytic methods use palladium-catalyzed decarboxylative asymmetric allylic alkylation to introduce chirality:

- Allylic esters of 4-methoxyphenyl derivatives undergo Pd-catalyzed coupling in the presence of chiral ligands.

- This method yields enantioenriched α-difunctionalized cyclic amines, which can be further transformed into the target amine.

- Reaction parameters such as solvent choice (e.g., 1,4-dioxane, THF), temperature (room temperature to –20 °C), and ligand type critically influence yield and enantioselectivity.

| Entry | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 13 | CHCl3 | Room temp | 78 | 78 |

| 14 | 1,4-Dioxane | Room temp | 88 | 86 |

| 16 | THF:1,4-Dioxane 1:1 | –20 °C | 75 | 81 |

Organocatalytic Stereospecific Isomerization and Reduction

Recent research has demonstrated the use of organocatalytic stereospecific isomerization of chiral allylic amines followed by diastereoselective reduction:

- The chiral allylic amine undergoes isomerization catalyzed by organocatalysts in solvents like toluene at 60 °C.

- Subsequent reduction with selective hydride donors (e.g., DIBAL-H at –90 °C) affords α,γ-chiral trifluoromethylated aliphatic amines with good yields and diastereoselectivity.

- This method offers a one-pot approach combining isomerization and reduction steps, optimizing stereochemical outcomes.

| Reducing Agent | Temperature | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| NaBH4 | Room temp | Good | Poor |

| DIBAL-H | Room temp | Moderate | Moderate (syn favored) |

| DIBAL-H | –90 °C | 75 | Good (syn favored) |

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary + Catalytic Hydrogenation | (R)-α-methylphenethylamine, Pt/C, Pd/C | Mild temp, H2 atmosphere | High stereoselectivity, yield | Requires chiral auxiliary |

| Reductive Amination | Primary amines, NaBH4 or H2, additives | Methanol, room temp to reflux | Simple, versatile | Moderate yields, side reactions |

| Pd-Catalyzed Asymmetric Allylic Alkylation | Pd2(dba)3, chiral ligands | Room temp to –20 °C | High enantioselectivity | Requires expensive catalysts |

| Organocatalytic Isomerization + Reduction | Organocatalysts, DIBAL-H | 60 °C (isomerization), –90 °C (reduction) | One-pot, stereospecific | Sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- 4-Chlorophenyl Analogs: The compound 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (CAS 1263198-93-1) replaces the methoxy group with a chlorine atom. This analog serves as a key intermediate in Sibutramine synthesis, highlighting the role of aryl substituents in drug design .

Phenyl and Dimethylphenyl Analogs :

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride (PubChem CID 1228093-32-0) and its 3,5-dimethylphenyl derivative (CID 499157-78-7) exhibit high structural similarity (similarity score: 1.00) but lack the methoxy group. These compounds demonstrate how substituent position and steric effects influence molecular recognition and stability .4-Methoxy-3-methylphenyl Variant :

(1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine (CAS 1213323-63-7) introduces a methyl group at the 3-position of the aromatic ring. This modification increases steric hindrance, which could impact binding to biological targets or catalytic surfaces. The shorter ethanamine chain also reduces lipophilicity compared to the target compound .

Alkyl Chain Modifications

- Branched vs. In contrast, (1R)-1-(4-Methoxyphenyl)butylamine (CAS 177726-45-3) features a linear butyl chain, which may alter crystallization behavior or solubility .

Cyclobutyl Integration :

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine incorporates a cyclobutyl ring, adding rigidity to the structure. This conformational constraint could optimize binding in receptor pockets, a strategy often employed in drug design .

Stereochemical Considerations

The (1R)-configuration of the target compound is critical for its interactions with chiral environments. For example, the (S)-enantiomer of 3-methyl-1-phenylbutan-1-amine hydrochloride (CID 1228093-32-0) may exhibit distinct biological or chemical activity due to stereospecific binding .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Methoxy groups enhance electron density on aromatic rings, improving interactions with π-acidic targets compared to chloro or phenyl analogs .

- Stereochemistry : The (1R)-configuration is crucial for enantioselective applications, such as asymmetric synthesis or receptor-targeted therapies .

Biological Activity

The compound (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine , also known as 4-Methoxyphenylisobutylamine , is an organic molecule that belongs to the class of amines. Its unique structural features, including a methoxy group on the para position of a phenyl ring and a branched alkyl chain, contribute to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine interacts with key neurotransmitter pathways, particularly those involving serotonin and dopamine . These interactions are crucial for mood regulation and cognitive functions. Initial findings indicate that this compound may exhibit effects similar to other psychoactive substances, potentially influencing mood and behavior.

The exact mechanisms by which (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter levels through the following pathways:

- Inhibition or activation of specific receptors : The compound may bind to serotonin or dopamine receptors, altering their activity.

- Influence on enzyme activity : It could affect enzymes involved in neurotransmitter synthesis or degradation, thereby modifying neurotransmitter availability.

Case Studies and Research Findings

Several studies have explored the biological activity of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine:

- A study examining its effects on mood disorders indicated potential antidepressant-like properties in animal models, suggesting a role in enhancing serotonin levels .

- Another investigation focused on its neuroprotective effects, revealing that the compound might protect neurons from oxidative stress and apoptosis.

Comparative Analysis

To better understand the biological activity of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine, it is useful to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.